molecular formula C14H19NO4 B5592364 1-(2,4,5-trimethoxybenzoyl)pyrrolidine

1-(2,4,5-trimethoxybenzoyl)pyrrolidine

Cat. No.: B5592364
M. Wt: 265.30 g/mol
InChI Key: RVHMNXLFCCVFDD-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxybenzoyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with three methoxy groups at the 2, 4, and 5 positions. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 2,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

  • Oxidation products include 2,4,5-trimethoxybenzoic acid.
  • Reduction products include 2,4,5-trimethoxybenzylpyrrolidine.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(2,4,5-Trimethoxybenzoyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4,5-trimethoxybenzoyl)pyrrolidine involves its interaction with cellular targets such as tubulin. It acts as a microtubule-destabilizing agent by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

    Colchicine: A well-known microtubule-destabilizing agent used in cancer therapy.

    Combretastatin A-4: Another compound that targets the colchicine binding site on tubulin.

    Podophyllotoxin: A natural product with similar microtubule-destabilizing properties.

Uniqueness: 1-(2,4,5-Trimethoxybenzoyl)pyrrolidine is unique due to its specific substitution pattern on the benzoyl group, which may confer distinct binding properties and biological activities compared to other microtubule-destabilizing agents .

Properties

IUPAC Name

pyrrolidin-1-yl-(2,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-11-9-13(19-3)12(18-2)8-10(11)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHMNXLFCCVFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCCC2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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